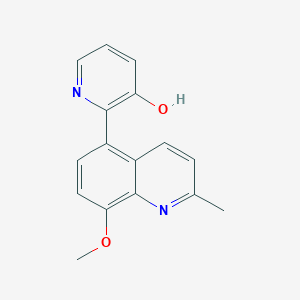![molecular formula C25H27N3O4 B3735090 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3735090.png)
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione)
Vue d'ensemble
Description
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione), also known as MBI-10, is a chemical compound that has been studied for its potential applications in various fields of science. MBI-10 is a bis-isoindole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in other areas of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, the complex synthesis process and limited availability of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) may pose challenges for researchers.
Orientations Futures
There are many potential future directions for research on 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione). One area of interest is the development of more efficient synthesis methods to increase the availability of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) for research. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Applications De Recherche Scientifique
2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a drug delivery system, as it has been shown to effectively deliver drugs to cancer cells.
Propriétés
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(3-methylbutyl)amino]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17(2)11-12-26(13-15-27-22(29)18-7-3-4-8-19(18)23(27)30)14-16-28-24(31)20-9-5-6-10-21(20)25(28)32/h3-10,17H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIMCQRDPOIOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735015.png)
![4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735018.png)
![1-isopropyl-4-[4-methoxy-3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735023.png)
![4-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3735041.png)
![7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3735047.png)
![N-(4-methylphenyl)-N'-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]malonamide](/img/structure/B3735059.png)

![2-(dimethylamino)-7-[(5-oxopyrrolidin-2-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3735071.png)
![4-(2-morpholin-4-ylpyridin-3-yl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735073.png)

![1-(4-methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3735097.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3735103.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3735112.png)
![4-(3-chloro-5-fluoro-4-methoxyphenyl)-3-isopropyl-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735120.png)